molecular formula C4H3F3O2 B13296558 Butanal, 4,4,4-trifluoro-3-oxo- CAS No. 70817-53-7

Butanal, 4,4,4-trifluoro-3-oxo-

Cat. No.: B13296558
CAS No.: 70817-53-7
M. Wt: 140.06 g/mol
InChI Key: CFLWIVMDYUDICT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxobutanal is an organic compound with the molecular formula C₄H₃F₃O₂ It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanal structure, making it a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-oxobutanal typically involves the reaction of trifluoroacetic acid derivatives with appropriate aldehydes. One common method includes the use of trifluoroacetic anhydride and an aldehyde under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 4,4,4-trifluoro-3-oxobutanal may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-oxobutanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-oxobutanal involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. Molecular targets include enzymes and receptors that interact with the trifluoromethyl group, leading to potential biological effects .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-oxobutanoic acid
  • 4,4,4-Trifluoro-3-oxobutanol
  • 4,4,4-Trifluoro-3-oxobutylamine

Comparison: 4,4,4-Trifluoro-3-oxobutanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 4,4,4-trifluoro-3-oxobutanoic acid has a carboxylic acid group, making it more acidic and less reactive in nucleophilic addition reactions. Similarly, 4,4,4-trifluoro-3-oxobutanol and 4,4,4-trifluoro-3-oxobutylamine have different functional groups that alter their chemical behavior and applications .

Properties

IUPAC Name

4,4,4-trifluoro-3-oxobutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2/c5-4(6,7)3(9)1-2-8/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLWIVMDYUDICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437721
Record name Butanal, 4,4,4-trifluoro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70817-53-7
Record name Butanal, 4,4,4-trifluoro-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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